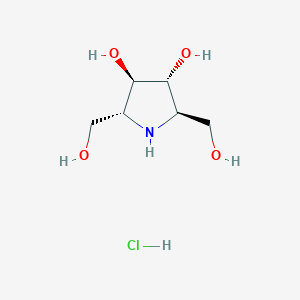

2,5-Dideoxy-2,5-imino-D-mannitol hcl

CAS No.:

Cat. No.: VC4016529

Molecular Formula: C6H14ClNO4

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO4 |

|---|---|

| Molecular Weight | 199.63 g/mol |

| IUPAC Name | (2R,3R,4R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO4.ClH/c8-1-3-5(10)6(11)4(2-9)7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1 |

| Standard InChI Key | ASOISZHLRDHELT-MVNLRXSJSA-N |

| Isomeric SMILES | C([C@@H]1[C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl |

| SMILES | C(C1C(C(C(N1)CO)O)O)O.Cl |

| Canonical SMILES | C(C1C(C(C(N1)CO)O)O)O.Cl |

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Characteristics

DMDP·HCl is systematically named (2R,3R,4R,5R)-3,4-Dihydroxy-2,5-pyrrolidinedimethanol hydrochloride and is represented by the molecular formula C₆H₁₃NO₄·HCl (molecular weight: 199.633 g/mol) . The free base form (CAS 59920-31-9) has a molecular formula of C₆H₁₃NO₄ (163.172 g/mol) .

Table 1: Key Physicochemical Properties

The hydrochloride salt enhances stability and solubility, making it preferable for biological applications.

Stereochemical Configuration

DMDP·HCl adopts a pyrrolidine ring with hydroxyl groups at C-3 and C-4 and hydroxymethyl groups at C-2 and C-5. Its stereochemistry (2R,3R,4R,5R) is critical for enzyme binding, as demonstrated by NMR studies . The free base exhibits specific optical activity, with a reported specific rotation of ( in H₂O) .

Synthetic Methodologies and Scalability

Regioselective Appel Reaction-Based Synthesis

-

Di-O-isopropylidene protection of D-fructose to form 1,2:4,5-di-O-isopropylidene-β-D-fructopyranose.

-

Regioselective bromination at C-5 using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

-

Azide substitution via NaN₃ in dimethyl sulfoxide (DMSO), followed by hydrogenolytic reduction to form the pyrrolidine ring .

This method reduces chromatographic purifications to two steps, contrasting with earlier routes requiring >45% yield losses .

Diastereomer Synthesis: DGDP·HCl

Pharmacological Applications and Mechanism

Glycosidase Inhibition

DMDP·HCl competitively inhibits α-glucosidases, enzymes critical for carbohydrate digestion. Its pyrrolidine ring mimics the oxocarbenium ion transition state of glycoside hydrolysis, binding with nanomolar affinity .

Comparative Analysis with Structural Analogues

DMDP·HCl vs. DGDP·HCl

| Parameter | DMDP·HCl | DGDP·HCl |

|---|---|---|

| Configuration at C-2 | R | S |

| Synthetic Yield | 70% | 56% |

| Diastereomeric Purity | >99.9% | 90:10 |

| Enzyme Specificity | α-Glucosidases | β-Glucosidases |

The C-2 stereochemistry dictates enzyme selectivity, enabling tailored therapeutic applications.

Industrial and Research Implications

Cost Reduction and Accessibility

Prior to 2025, DMDP·HCl cost $10,000–60,000 per gram . The Sunde-Brown protocol reduces production costs by >90%, enabling large-scale pharmacological studies.

Future Directions

-

Structure-Activity Relationships: Modifying hydroxyl group positions to enhance specificity.

-

Clinical Trials: Evaluating DMDP·HCl in diabetes and viral infection models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume